2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone: is an organic compound with the molecular formula C8H4F3IO and a molecular weight of 300.02 g/mol . It is characterized by the presence of trifluoromethyl and iodophenyl groups attached to an ethanone backbone. This compound is notable for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone typically involves the reaction of 4-iodoacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include alcohols and other reduced compounds.
Scientific Research Applications
Chemistry: 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules and as a probe in biochemical assays .
Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs and diagnostic agents .
Industry: In industrial applications, this compound is used in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl and iodophenyl groups contribute to its reactivity and binding affinity, making it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the iodine atom.
4-Iodoacetophenone: Similar structure but lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-(4-bromophenyl)ethanone: Similar structure with bromine instead of iodine.
Uniqueness: 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is unique due to the presence of both trifluoromethyl and iodophenyl groups, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in synthetic chemistry and research applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-iodophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWVQAKIKOQSGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346844 | |
Record name | 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23516-84-9 | |
Record name | 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23516-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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